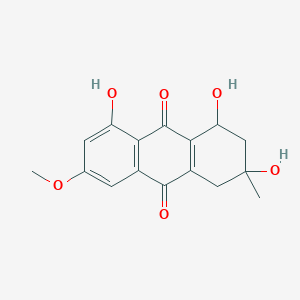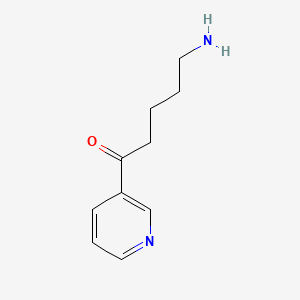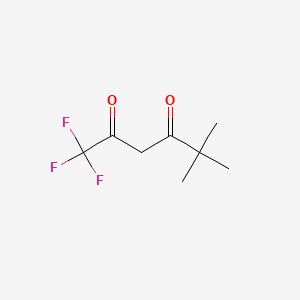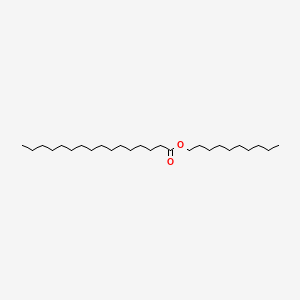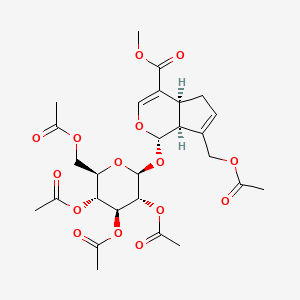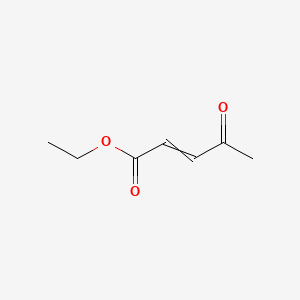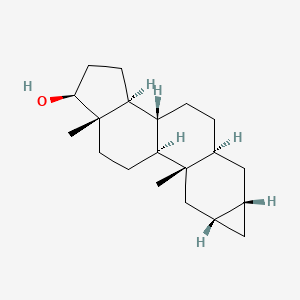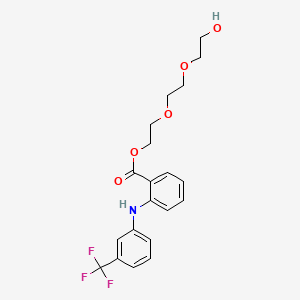![molecular formula C20H32O3 B1206949 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid CAS No. 81246-85-7](/img/structure/B1206949.png)
7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid: is a highly unsaturated fatty acid containing an epoxy group. This compound is naturally found in certain fish oils, such as those from salmon and mackerel. Its unique structure, which includes both a diene and an epoxide, makes it an interesting subject for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid typically involves the following steps:
Formation of the Diene: The starting material, undecadien-1-yl, is prepared through a series of reactions involving the formation of double bonds.
Epoxidation: The diene is then subjected to epoxidation using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the oxirane (epoxide) ring.
Coupling with Heptenoic Acid: The epoxidized diene is then coupled with heptenoic acid under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds and the epoxide ring.
Reduction: Reduction reactions can target the double bonds, converting them into single bonds.
Substitution: The epoxide ring is susceptible to nucleophilic substitution reactions, where nucleophiles can open the ring and form new bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Products may include diols or carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Various substituted alcohols or amines.
科学研究应用
Chemistry:
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biology:
Lipid Metabolism Studies: Its presence in fish oils makes it a subject of interest in studies related to lipid metabolism and health benefits.
Medicine:
Drug Development: The compound’s structural features are explored for potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry:
Nanotechnology: Its ability to form stable structures makes it useful in the development of nanomaterials.
Food Industry: As a component of fish oils, it is studied for its nutritional benefits.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Epoxide Ring: The epoxide ring can interact with biological molecules, leading to the formation of adducts that can modulate enzyme activity.
Double Bonds: The double bonds can undergo metabolic transformations, producing bioactive metabolites that influence cellular processes.
相似化合物的比较
8,9-Epoxyeicosatrienoic Acid: Another epoxy fatty acid with similar structural features but different biological activities.
Epoxyoctadecenoic Acid: A shorter-chain epoxy fatty acid with distinct properties.
Uniqueness:
Structural Features: The combination of a diene and an epoxide in 7-[3-(Undeca-2,5-dien-1-yl)oxiran-2-yl]hept-5-enoic acid is unique and contributes to its diverse reactivity and applications.
Natural Occurrence: Its presence in fish oils adds to its significance in nutritional and health-related studies.
属性
CAS 编号 |
81246-85-7 |
|---|---|
分子式 |
C20H32O3 |
分子量 |
320.5 g/mol |
IUPAC 名称 |
(E)-7-[3-[(2E,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-12-15-18-19(23-18)16-13-10-11-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6+,12-9+,13-10+ |
InChI 键 |
DBWQSCSXHFNTMO-QPZDSRGTSA-N |
SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
手性 SMILES |
CCCCC/C=C/C/C=C/CC1C(O1)C/C=C/CCCC(=O)O |
规范 SMILES |
CCCCCC=CCC=CCC1C(O1)CC=CCCCC(=O)O |
物理描述 |
Solid |
同义词 |
8,9-EET 8,9-epoxyeicosatrienoic acid 8,9-epoxyeicosatrienoic acid, (2alpha(Z),3alpha(2Z,5Z))-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)
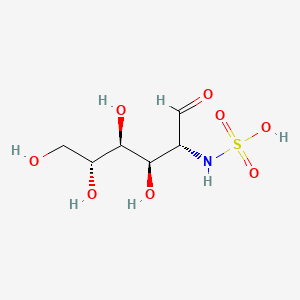
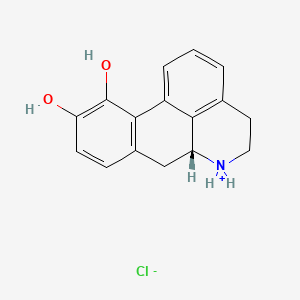
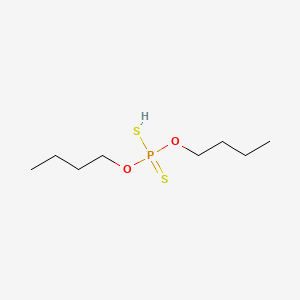
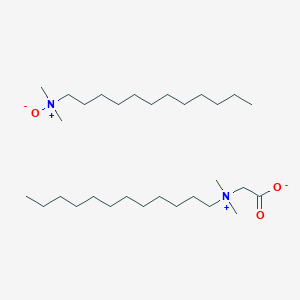
![4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B1206875.png)
